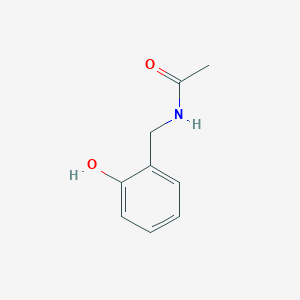
N-(2-Hydroxybenzyl)acetamide
Cat. No. B3060770
M. Wt: 165.19 g/mol
InChI Key: CLTHXCBZMXABDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07498338B2
Procedure details


2-Methoxybenzylamine (822 mg, 6.0 mmol) in methanol (10 mL) was treated with acetic anhydride (613 mg, 6.0 mmol) at room temperature for 2 h. The volatiles were removed in vacuo. The residue was dissolved in CH2Cl2, cooled to 0° C., 1M solution of BBr3 in CH2Cl2 (12 mL, 12.0 mml) was added slowly. After addition was completed the reaction mixture was stirred at room temperature overnight, cooled to 0° C., methanol (3 mL) was added and after 10 min volatiles were removed in vacuo. The residue was dissolved in ethyl acetate, washed successively with aqueous NaHCO3 and H2O. The organic layer was dried over Na2SO4 filtered and concentrated. The residue was purified by silica gel flash chromatography (0-50% ethyl acetate in petroleum spirit) to give the subtitled compound (400 mg).



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[C:11](OC(=O)C)(=[O:13])[CH3:12]>CO>[OH:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:11](=[O:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
822 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(CN)C=CC=C1
|
|
Name
|
|
|
Quantity
|
613 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1M solution of BBr3 in CH2Cl2 (12 mL, 12.0 mml) was added slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanol (3 mL) was added and after 10 min volatiles
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with aqueous NaHCO3 and H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel flash chromatography (0-50% ethyl acetate in petroleum spirit)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(CNC(C)=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
